6-Oxo-undecanedioic acid
Description
Historical Context and Evolution of Research on 6-Oxo-undecanedioic Acid
The precise historical timeline for the initial synthesis of this compound is not extensively documented in seminal, standalone publications. Its emergence in the scientific literature is more as a member of the broader class of keto-dicarboxylic acids. Chemical databases list its unique CAS number as 3242-53-3. nih.gov Research into dicarboxylic acids, in general, has been ongoing for well over a century, driven by their utility in polymer synthesis and their presence in natural products. longdom.orgchemicalbook.com
The evolution of research interest in molecules like this compound has paralleled advancements in analytical and synthetic techniques. The development of sophisticated methods in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has made it easier to identify and characterize such complex molecules. nih.gov More recently, research has expanded to include its dimethyl ester derivative, dimethyl 6-oxoundecanedioate, indicating a focus on creating derivatives for specific synthetic applications. nih.gov While not a widely publicized compound, its availability from specialty chemical suppliers suggests a consistent, if niche, demand within the research community for use as a building block or chemical intermediate. chemicalbook.comsigmaaldrich.com
Academic Significance within Organic Chemistry and Related Disciplines
The academic significance of this compound stems from its trifunctional nature, possessing two carboxylic acid groups and a central ketone group. This structure makes it a versatile building block in organic synthesis. longdom.org
In Organic Synthesis: The terminal carboxylic acid groups can readily undergo reactions such as esterification, amidation, or conversion to acid chlorides, allowing for the construction of larger, more complex molecules like polyesters and polyamides. longdom.org The central ketone offers another reaction site for nucleophilic addition or reduction, enabling the synthesis of a variety of derivatives. This multi-functionality allows chemists to use it as a scaffold to build new compounds with potential applications in materials science and medicinal chemistry. For instance, keto acids are valuable intermediates in the synthesis of chiral alpha-hydroxy ketones, which are important in pharmaceutical chemistry. nih.gov
In Biochemistry: Long-chain dicarboxylic acids are known products of fatty acid metabolism via a pathway known as ω-oxidation. nih.gov This pathway becomes more active when the primary fatty acid breakdown route (β-oxidation) is impaired. nih.gov While research has not extensively focused on this compound specifically, the study of related dicarboxylic acids is crucial for understanding certain metabolic disorders. nih.gov The presence and metabolism of dicarboxylic acids can serve as biomarkers for these conditions. chemicalbook.comhmdb.ca For example, the accumulation of specific dicarboxylic acids has been observed in patients with certain genetic disorders. chemicalbook.com The study of keto-dicarboxylic acids may offer insights into the biochemical pathways of fatty acid oxidation and energy metabolism. nih.govmdpi.com
Classification and Structural Features Relevant to Research Focus
This compound is classified as a keto-dicarboxylic acid. Its structure consists of an eleven-carbon aliphatic chain, making it a long-chain dicarboxylic acid.
Key Structural Features:
Two Carboxylic Acid Groups (-COOH): Located at positions C1 and C11, these terminal functional groups are responsible for the compound's acidic nature and are primary sites for polymerization and esterification reactions. longdom.org
A Ketone Group (C=O): Positioned at the C6 carbon, this carbonyl group breaks the symmetry of the molecule and provides a reactive site for a different class of chemical transformations compared to the carboxylic acids. nih.gov
Aliphatic Chain: The flexible eleven-carbon backbone provides spacing between the functional groups, influencing the physical properties and the stereochemistry of resulting polymers or macrocycles.
These features combined make it a valuable intermediate for researchers looking to synthesize molecules with specific architectures and functionalities. The interplay between the three functional groups allows for selective reactions and the creation of diverse molecular structures.
Physicochemical Properties of this compound
Below is a table summarizing the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | nih.gov |
| Molecular Weight | 230.26 g/mol | nih.gov |
| IUPAC Name | 6-oxoundecanedioic acid | nih.gov |
| CAS Number | 3242-53-3 | nih.gov |
| Monoisotopic Mass | 230.11542367 Da | nih.gov |
| InChI Key | YZHMDWJIJMFCHQ-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C(CCC(=O)O)CC(=O)CCCCC(=O)O | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3242-53-3 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-oxoundecanedioic acid |
InChI |
InChI=1S/C11H18O5/c12-9(5-1-3-7-10(13)14)6-2-4-8-11(15)16/h1-8H2,(H,13,14)(H,15,16) |
InChI Key |
YZHMDWJIJMFCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Oxo Undecanedioic Acid
Established Synthetic Routes for 6-Oxo-undecanedioic Acid
The synthesis of this compound, a molecule featuring both a ketone and two carboxylic acid functionalities, can be achieved through various established methods. These range from classical organic reactions to more modern biocatalytic approaches.
Conventional Multistep Synthesis
A well-documented conventional synthesis of this compound involves a multi-step sequence starting from readily available precursors. One such established method is the reaction of 1-morpholinocyclohexene with glutaryl chloride in the presence of triethylamine. This is followed by hydrolysis of the resulting intermediate to yield the desired product. This procedure, detailed in Organic Syntheses, provides a reliable, albeit traditional, route to the target molecule. researchgate.net
Another classical approach involves the dialkylation of diethyl acetonedicarboxylate with ethyl γ-iodobutyrate, followed by hydrolysis and decarboxylation to furnish 6-ketohendecanedioic acid, a synonym for this compound. researchgate.net Additionally, the permanganate (B83412) oxidation of 6-(1'-cyclohexenyl)-1-hexene has been reported as a synthetic route. researchgate.net
Chemoenzymatic and Biocatalytic Approaches
In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives for the synthesis of dicarboxylic acids and keto acids, offering high selectivity and milder reaction conditions. nih.govacs.orgnih.govresearchgate.net While a specific biocatalytic route to this compound is not extensively documented, the principles and enzyme systems developed for related molecules are highly applicable.
One promising strategy involves the biocatalytic oxidation of suitable precursors. For instance, the terminal oxidation of long-chain alkanes or fatty acids using engineered microorganisms is a well-established method for producing α,ω-dicarboxylic acids. acs.orgnih.govnih.gov Enzymes such as cytochrome P450 monooxygenases, often found in yeasts like Candida tropicalis, are capable of hydroxylating the terminal methyl group of a hydrocarbon chain, which can then be further oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases. acs.orgnih.govnih.gov A potential biocatalytic route to this compound could involve the use of a C11 alkane or fatty acid precursor that is selectively oxidized at both ends, with one of the reaction cascades proceeding to a ketone functionality.
Furthermore, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can convert ketones to esters. acs.org A chemoenzymatic approach could involve the synthesis of a cyclic ketone precursor that, upon oxidation with a BVMO, yields a lactone which can then be hydrolyzed to the open-chain keto-dicarboxylic acid. For example, the oxidation of cyclohexanone (B45756) derivatives is a known application of BVMOs. researchgate.net
The following table summarizes some relevant enzyme classes and their potential application in the synthesis of this compound or its precursors.
| Enzyme Class | Reaction Type | Potential Application in this compound Synthesis |
| Cytochrome P450 Monooxygenases | Terminal Hydroxylation | Oxidation of a C11 alkane at both termini to form a diol, a precursor to the dicarboxylic acid. |
| Alcohol Dehydrogenases | Oxidation of Alcohols | Oxidation of a diol precursor to the corresponding dialdehyde (B1249045) or keto-alcohol. |
| Aldehyde Dehydrogenases | Oxidation of Aldehydes | Oxidation of a dialdehyde precursor to the dicarboxylic acid. |
| Baeyer-Villiger Monooxygenases | Ketone Oxidation | Oxidation of a cyclic ketone precursor to a lactone, which can be hydrolyzed to the final product. |
Novel Synthetic Strategy Development and Optimization
The development of novel synthetic strategies for this compound is driven by the need for more efficient, sustainable, and versatile methods. Key areas of focus include the application of green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgddtjournal.comdtu.dkrug.nl In the context of this compound synthesis, this can be achieved through several approaches:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials instead of petroleum-based chemicals is a core tenet of green chemistry. For instance, lignocellulose-derived platform chemicals can be converted into dicarboxylic acids. rsc.orgdtu.dk
Catalytic Methods: Employing catalysts, especially biocatalysts or heterogeneous catalysts, is preferable to stoichiometric reagents as they are used in smaller quantities and can be recycled, thus minimizing waste. gcms.cz
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysts, reduces energy consumption. acsgcipr.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.
Biocatalytic routes, as discussed in section 2.1.2, inherently align with many of these principles. The use of whole-cell biocatalysts in aqueous media at mild temperatures exemplifies a green approach to chemical synthesis. nih.govwur.nl
Palladium-Catalyzed and Related Cross-Coupling Methods for Structural Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the synthesis of structural analogs of this compound. nih.govorganic-chemistry.orgresearchgate.netnih.gov While direct palladium-catalyzed synthesis of this compound is not a standard method, these techniques are invaluable for creating derivatives with modified backbones or functional groups.
For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups at specific positions of a precursor molecule. researchgate.netnih.gov A strategy to synthesize analogs could involve the preparation of a halogenated precursor of this compound, which can then undergo a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or other organometallic reagent.
Furthermore, palladium-catalyzed carbonylation reactions can be employed to introduce carboxylic acid functionalities. google.com For example, the carbonylation of alkynes can lead to the formation of 1,4-dicarboxylic acid diesters. chemsynthesis.com The β-arylation of α-keto esters, catalyzed by palladium complexes, provides a route to β-stereogenic α-keto esters, which are structurally related to the target molecule. organic-chemistry.org
The following table provides examples of palladium-catalyzed reactions that could be adapted for the synthesis of structural analogs of this compound.
| Reaction Type | Catalyst/Reagents | Potential Application |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid | Introduction of aryl or vinyl groups to a halogenated precursor. researchgate.net |
| Heck Reaction | Pd catalyst, Base, Alkene | Formation of a new C-C bond by coupling a halo-precursor with an alkene. |
| Carbonylation | Pd catalyst, CO | Introduction of a carbonyl group to form a carboxylic acid or ester derivative. google.com |
| α-Arylation of Keto Esters | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., PtBu₃), Base | Synthesis of α-aryl substituted keto-dicarboxylic acid analogs. |
| β-Arylation of Keto Esters | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., PtBu₃), Base | Synthesis of β-aryl substituted keto-dicarboxylic acid analogs. organic-chemistry.org |
Derivatization and Functionalization of this compound
The presence of two carboxylic acid groups and a central ketone functionality makes this compound a versatile platform for further chemical modification. Derivatization and functionalization can be used to alter its physical and chemical properties, or to prepare it for specific applications or analytical procedures.
The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction. Esterification is commonly performed for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), to increase the volatility of the compound. gcms.czjfda-online.com Common derivatizing agents for carboxylic acids include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylating agents in the presence of a catalyst. gcms.czjfda-online.com
The ketone group offers another site for functionalization. It can be reduced to a secondary alcohol, which can then be further derivatized. Alternatively, the ketone can react with amines to form imines or enamines, or undergo aldol (B89426) condensation reactions. rsc.orgnih.gov The functionalization of the ketone can be used to introduce new functionalities or to build more complex molecular architectures.
The following table summarizes common derivatization and functionalization reactions for the different functional groups present in this compound.
| Functional Group | Reaction Type | Reagents | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Diester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Diamide |
| Carboxylic Acid | Silylation | Silylating Agent (e.g., BSTFA) | Disilyl Ester |
| Ketone | Reduction | Reducing Agent (e.g., NaBH₄) | 6-Hydroxy-undecanedioic acid |
| Ketone | Reductive Amination | Amine, Reducing Agent | 6-Amino-undecanedioic acid |
| Ketone | Wittig Reaction | Phosphonium Ylide | Alkene-substituted undecanedioic acid |
Esterification and Amidation for Research Applications
The carboxylic acid groups of this compound readily undergo esterification and amidation, which are fundamental transformations for creating monomers and chemical intermediates.
Esterification: The conversion of the carboxylic acid groups to esters, such as dimethyl 6-oxoundecanedioate, is typically achieved through Fischer esterification with the corresponding alcohol (e.g., methanol) under acidic catalysis. nih.gov These diesters are valuable in organic synthesis, often serving as building blocks for the production of polyesters. The esterification of dicarboxylic acids with long-chain alcohols is a common strategy to produce synthetic lubricants and plasticizers. researchgate.net
Amidation: The synthesis of amides from this compound involves reacting the carboxylic acid groups with primary or secondary amines. Modern synthetic protocols often employ coupling agents to facilitate this transformation under mild conditions, yielding the corresponding bis-amides efficiently. koreascience.krresearchgate.net These amidation reactions are crucial for preparing polyamide monomers. The resulting N-substituted bis-amides are key intermediates in the development of new polymers and complex organic molecules. nih.gov
| Reaction Type | Reactant | Typical Reagents | Product | Significance |
|---|---|---|---|---|
| Esterification | This compound | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Dimethyl 6-oxoundecanedioate nih.gov | Precursor for polyesters, building block in organic synthesis. |
| Amidation | This compound | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | N,N'-Disubstituted 6-oxo-undecanediamide | Monomer for polyamides with ketone functionality. nih.gov |
Exploration of Bis-cyanamide and Other Advanced Derivative Syntheses
Beyond simple esters and amides, the dicarboxylic nature of this compound allows for the synthesis of more complex derivatives with unique functionalities.
Bis-cyanamide Synthesis: An intriguing advanced transformation is the conversion of the dicarboxylic acid to a bis-cyanamide. A patent has described a derivative, 2,2,10,10-tetramethyl-6-oxo-undecanedioic acid bis-cyanamide, highlighting the feasibility of this conversion on a similar molecular scaffold. google.com The synthesis of cyanamides from carboxylic acids is a multi-step process that can involve the formation of an intermediate amidoxime (B1450833) followed by dehydration. mdpi.com Such derivatives are explored for their potential in medicinal chemistry and as precursors to other heterocyclic systems.
Other Advanced Derivatives: The reactivity of dicarboxylic acids is well-established for forming a variety of other complex structures. For example, dicarboxylic acids can react in multi-component reactions to form symmetrical bis(β-ketoenamides), which are precursors to complex pyridine (B92270) and pyrimidine (B1678525) derivatives. beilstein-journals.org They can also be converted into bis-hydrazonoyl halides, which are versatile intermediates for synthesizing bis-heterocyclic compounds like bis-pyrazoles and bis-thiadiazoles. nih.gov These advanced transformations open pathways to novel materials and compounds with potentially unique electronic or biological properties.
| Derivative Class | General Structure/Example | Synthetic Precursor | Potential Application |
|---|---|---|---|
| Bis-cyanamide | 2,2,10,10-Tetramethyl-6-oxo-undecanedioic acid bis-cyanamide google.com | Keto-dicarboxylic acid | Pharmaceutical intermediates, chemical synthesis. |
| Bis(β-ketoenamide) | Symmetrical bis(β-ketoenamides) beilstein-journals.org | Dicarboxylic acid, lithiated alkoxyallenes, nitriles | Precursors to complex heterocyclic compounds (pyridines, pyrimidines). beilstein-journals.org |
| Bis-hydrazonoyl halide | 1,4-Phenylene-bis(carbohydrazonoyl chlorides) nih.gov | Dicarboxylic acid hydrazide | Intermediates for bis-heterocycles. nih.gov |
Mechanistic Studies of this compound Formation in Complex Reactions
Understanding the pathways through which this compound is formed is critical for controlling its synthesis and identifying its role in broader chemical processes.
Base-Catalyzed Condensation Pathways
The structure of this compound suggests its formation via a base-catalyzed condensation reaction, such as an aldol or Claisen-type condensation, which are fundamental carbon-carbon bond-forming reactions. tcu.edumagritek.com
A plausible mechanism involves the condensation of two smaller precursor molecules. For example, a reaction could occur between the enolate of a 6-carbon mono-ester, such as methyl 5-oxohexanoate, and an ester-aldehyde, like methyl 5-formylpentanoate. The general mechanism proceeds as follows:
Enolate Formation: A base abstracts an acidic α-proton from one of the carbonyl compounds (the ketone in this case) to form a nucleophilic enolate ion. magritek.com
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second precursor molecule (the aldehyde).
Condensation: This leads to the formation of a β-hydroxy carbonyl compound.
Subsequent Steps: Depending on the reaction conditions and starting materials, subsequent dehydration, oxidation, or hydrolysis steps would yield the final this compound structure. tcu.edu
These base-catalyzed pathways are central to organic synthesis for building larger molecules from simpler, readily available starting materials. taylorandfrancis.comnih.gov
Role as an Intermediate in Polymerization Processes
Dicarboxylic acids are fundamental building blocks (monomers) for producing step-growth polymers like polyamides and polyesters. valsynthese.ch Undecanedioic acid, for instance, is used in the synthesis of high-performance nylons and other polymers. valsynthese.chguidechem.com
The incorporation of this compound as a monomer introduces a unique feature into the polymer backbone: a ketone group at regular intervals. This functionality differentiates it from simple aliphatic dicarboxylic acids and offers several advantages:
Post-Polymerization Modification: The ketone group provides a reactive site for further chemical reactions, allowing for the grafting of side chains or the introduction of new functional groups after the main polymer chain has been formed.
Cross-linking: The ketone can be used as a handle for cross-linking polymer chains, which can enhance the material's mechanical strength, thermal stability, and solvent resistance.
Altered Physical Properties: The polar ketone group can increase the polymer's polarity, affecting properties such as its melting point, solubility, and adhesion to other surfaces.
The use of this compound as an intermediate thus enables the design of specialty polymers with tailored properties that are not achievable with standard dicarboxylic acid monomers.
| Monomer | Resulting Polymer (with a Diamine) | Backbone Structure | Potential Properties/Features |
|---|---|---|---|
| Undecanedioic acid | Polyamide | Linear aliphatic chain | Standard properties of long-chain nylons (flexibility, durability). valsynthese.ch |
| This compound | Ketone-functionalized Polyamide | Aliphatic chain with periodic ketone groups | Increased polarity, site for cross-linking, potential for post-polymerization modification. |
Advanced Analytical Techniques and Spectroscopic Characterization in 6 Oxo Undecanedioic Acid Research
High-Resolution Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for isolating 6-oxo-undecanedioic acid from complex mixtures, a crucial step prior to its detection and quantification. The choice of method often depends on the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms
Due to its low volatility and polar nature, this compound requires chemical derivatization before analysis by gas chromatography-mass spectrometry (GC-MS). shimadzu.comsigmaaldrich.com This process converts the polar carboxyl and keto functional groups into less polar and more volatile derivatives, improving chromatographic behavior and preventing interactions with the GC system. jfda-online.comresearchgate.net
Common derivatization strategies for dicarboxylic acids include esterification and silylation. researchgate.netnih.gov Esterification, for instance using BF₃/butanol, converts the carboxylic acid groups to their corresponding esters. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens in the carboxyl and hydroxyl (enol form) groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.netnih.gov TBDMS derivatives are noted for their increased stability compared to TMS derivatives. sigmaaldrich.comresearchgate.net
The derivatized this compound can then be separated on a non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase, which offers high thermal stability. researchgate.net The mass spectrometer detects the separated derivatives, providing both quantification and structural information based on their mass-to-charge ratio and fragmentation patterns.
Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Dicarboxylic Acids
| Derivatization Reagent | Target Functional Groups | Advantages | Disadvantages |
| BF₃/Alcohol (Esterification) | Carboxylic Acids | Forms stable ester derivatives. | May require harsher reaction conditions. |
| BSTFA (Silylation) | Carboxylic Acids, Hydroxyls, Amines | Reacts with a wide range of functional groups. Provides good reproducibility and low detection limits. researchgate.netnih.gov | TMS derivatives can be sensitive to moisture. sigmaaldrich.com |
| MTBSTFA (Silylation) | Carboxylic Acids, Hydroxyls, Amines | Forms more stable TBDMS derivatives, less sensitive to moisture. sigmaaldrich.com | Higher molecular weight reagent may alter retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, UHPLC-HRMS/MS, offer a powerful alternative for the analysis of this compound without the need for derivatization. nih.govresearchgate.netlongdom.org These techniques are particularly suited for analyzing polar and thermally labile compounds directly in their native form from biological or environmental samples. longdom.orgbiorxiv.org
In a typical LC-MS setup, this compound is separated on a reverse-phase column, such as a C18 column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. biorxiv.orgnih.govnih.gov This setup allows for the efficient separation of dicarboxylic acids from other components in the sample. mdpi.com
Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of the compound. lipidmaps.org Tandem mass spectrometry (MS/MS) further fragments the molecular ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification. researchgate.netlipidmaps.org UHPLC systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution compared to conventional HPLC. mdpi.comyoutube.com
Table 2: Typical Parameters for LC-MS/MS Analysis of Carboxylic Acids
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm) biorxiv.org | Separation based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid biorxiv.org | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min nih.gov | Controls the speed of separation. |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generates ions for mass analysis. |
| Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) biorxiv.orgnih.gov | Accurate mass measurement and fragmentation analysis. |
Structural Elucidation via Advanced Spectroscopic Methods
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures like undecanedioic acid. chemicalbook.combmrb.io
¹H NMR: In a ¹H NMR spectrum, the protons on the carbon atoms adjacent to the carboxylic acid groups (α-protons) would appear as triplets at approximately 2.2-2.4 ppm. The protons adjacent to the ketone group (α to the carbonyl) would also be expected in a similar region, around 2.4-2.7 ppm. The remaining methylene (B1212753) protons along the carbon chain would produce a complex multiplet pattern in the range of 1.2-1.7 ppm. bmrb.io The acidic protons of the carboxyl groups would appear as a broad singlet at a much higher chemical shift, typically above 10 ppm, and its position can be concentration-dependent. sigmaaldrich.com
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ketone group would have a characteristic chemical shift in the range of 208-215 ppm. The carbons of the two carboxylic acid groups would appear further downfield, around 175-185 ppm. bmrb.io The carbons adjacent to the ketone and carboxylic acid groups would resonate at approximately 30-45 ppm, while the other methylene carbons in the chain would be found between 20-30 ppm. bmrb.io
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups. spectroscopyonline.com A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. mcgill.caresearchgate.net The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net The C=O stretch of the ketone group would also absorb in this region, typically around 1715 cm⁻¹, likely overlapping with the carboxylic acid carbonyl peak. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Similar to IR, the carbonyl (C=O) stretching vibrations of both the ketone and carboxylic acid groups would be visible, typically in the 1640-1750 cm⁻¹ range. researchgate.netacs.org Raman spectroscopy is particularly useful for observing the C-C backbone vibrations and can be used to study conformational properties of the molecule in different states. nsf.gov
Table 3: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Region/Value |
| ¹H NMR | -COOH | >10 ppm (broad singlet) |
| -CH₂-C=O | ~2.4-2.7 ppm (triplet) | |
| -CH₂-COOH | ~2.2-2.4 ppm (triplet) | |
| -(CH₂)n- | ~1.2-1.7 ppm (multiplet) | |
| ¹³C NMR | C=O (Ketone) | ~208-215 ppm |
| C=O (Carboxylic Acid) | ~175-185 ppm | |
| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch (Ketone & Carboxylic Acid) | ~1700-1725 cm⁻¹ (strong, sharp) | |
| Raman Spectroscopy | C=O stretch (Ketone & Carboxylic Acid) | ~1640-1750 cm⁻¹ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₈O₅, with a monoisotopic mass of approximately 230.1154 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 230 might be observed, although it could be weak. The fragmentation pattern of keto acids is characterized by several key pathways. aip.org One common fragmentation is the McLafferty rearrangement, which is typical for carbonyl compounds. libretexts.org Another significant fragmentation pathway involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, α-cleavage on either side of the ketone would lead to the loss of a C₅H₉O₂ radical or a C₄H₈COOH radical, resulting in characteristic fragment ions. The loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups are also common fragmentation pathways observed in the mass spectra of such compounds. lipidmaps.org
In ESI-MS, typically used with LC, the compound is often observed as the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 229.1082 or as the protonated molecule [M+H]⁺ in positive ion mode at m/z 231.1227. hmdb.ca Tandem MS (MS/MS) of these precursor ions would reveal characteristic losses, such as the loss of H₂O (18 Da) and CO₂ (44 Da), further confirming the structure. lipidmaps.orghmdb.ca
Quantitative Determination and Reference Standard Applications
The accurate quantification of this compound is fundamental to its research. This involves the development of robust analytical methods and the use of well-characterized reference standards to ensure the reliability of experimental results.
The development and validation of analytical methods for this compound are critical for obtaining accurate and reproducible data. These methods are essential for determining the concentration of the compound in complex biological or chemical samples. The validation process ensures that the analytical procedure is suitable for its intended purpose. mdpi.comfriendsofcancerresearch.org
Methodological Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of keto acids like this compound. semanticscholar.org This is due to its high sensitivity and selectivity, which allows for the detection of trace amounts in complex mixtures. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another common technique, often requiring derivatization of the carboxylic acid groups to enhance volatility for analysis. nih.govnih.gov Derivatization can improve chromatographic retention and mass spectrometric detection. mdpi.com
Validation Parameters
A comprehensive validation of an analytical method for this compound would typically include the assessment of the following parameters, in line with international guidelines friendsofcancerresearch.org:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. friendsofcancerresearch.org
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range. izsum.it A linear regression coefficient (R²) of greater than 0.99 is generally considered acceptable. nih.gov
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments in the sample matrix. izsum.it
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). izsum.it
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. izsum.it
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. bibliotekanauki.pl
Illustrative Data for Method Validation
While specific validated method data for this compound is not extensively available in the public domain, the following tables illustrate the typical format and expected performance characteristics for a validated LC-MS/MS method for a similar keto-acid, based on general principles of bioanalytical method validation. nih.govnih.gov
Table 1: Illustrative Linearity Data for this compound Analysis
| Concentration (ng/mL) | Mean Response (Peak Area) | Accuracy (%) |
| 1.0 | 5,230 | 98.5 |
| 5.0 | 25,890 | 101.2 |
| 25.0 | 128,450 | 100.5 |
| 100.0 | 510,200 | 99.8 |
| 500.0 | 2,545,100 | 99.1 |
| 1000.0 | 5,098,700 | 100.8 |
| Linearity (R²) | 0.9995 |
This table is a representative example and does not reflect actual experimental data for this compound.
Table 2: Illustrative Precision and Accuracy Data for this compound Analysis
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.5 | 104.2 | 8.1 | 102.5 |
| Low | 3.0 | 5.2 | 98.7 | 6.8 | 99.3 |
| Medium | 150.0 | 4.1 | 101.5 | 5.5 | 100.8 |
| High | 800.0 | 3.8 | 99.6 | 4.9 | 101.1 |
This table is a representative example and does not reflect actual experimental data for this compound. LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
A reference standard is a highly purified compound used as a measurement base in analytical assays. For this compound, its role as a reference standard is crucial for ensuring the accuracy and comparability of data across different laboratories and studies.
Applications in Assays
As a reference standard, this compound would be essential in a variety of assays, including:
Chromatographic Quantification: In LC-MS or GC-MS methods, a known concentration of the reference standard is used to create a calibration curve, against which the concentration of the analyte in an unknown sample is determined. nweurope.eu
Metabolomics Studies: In untargeted or targeted metabolomics, the reference standard is used to confirm the identity of a peak in a complex chromatogram by comparing retention times and mass spectra. researchgate.net This is critical for the accurate identification of biomarkers in disease states or in response to therapeutic interventions. researchgate.net
Enzyme Assays: If this compound is a substrate or product of an enzyme, its reference standard would be necessary to determine enzyme kinetics and activity.
Quality Control: In industrial settings where this compound might be synthesized or used, the reference standard is vital for quality control to ensure the purity and identity of the product.
The availability of a well-characterized reference standard for this compound is a prerequisite for any rigorous scientific investigation or commercial application involving this compound. While vendors may supply this compound chemicalbook.com, detailed documentation of its use as a reference standard in specific published biochemical or chemical assays is limited.
Mechanistic Investigations of 6 Oxo Undecanedioic Acid in Biological Systems and Biochemical Pathways Non Clinical Focus
Elucidation of Metabolic Pathways and Enzymatic Transformations
6-Oxo-undecanedioic acid is an intermediate in the metabolic pathway of fatty acid ω-oxidation. This pathway represents an alternative to the more prevalent β-oxidation for the degradation of fatty acids. While β-oxidation occurs in the mitochondria and peroxisomes, ω-oxidation is primarily initiated in the endoplasmic reticulum of liver and kidney cells in vertebrates. cris.fi This pathway becomes particularly significant when β-oxidation is impaired or overloaded. cris.finih.gov
The formation of this compound begins with the ω-oxidation of undecanoic acid, a medium-chain fatty acid. This process involves a series of enzymatic reactions that ultimately lead to the formation of a dicarboxylic acid, undecanedioic acid. nih.gov
Role in Fatty Acid ω-Oxidation and β-Oxidation Cycles in Model Organisms (e.g., bacteria, yeast, animal tissues)
The ω-oxidation pathway commences with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid. In the context of undecanoic acid, this results in the formation of 11-hydroxyundecanoic acid. This initial step is catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov Subsequently, the newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase, yielding 11-oxo-undecanoic acid. The final step in the formation of the dicarboxylic acid is the oxidation of this aldehyde group by aldehyde dehydrogenase, which produces undecanedioic acid. nih.gov this compound is an intermediate in this process, specifically an oxo-dicarboxylic acid that can be formed during the subsequent metabolism of undecanedioic acid.
Once formed, dicarboxylic acids like undecanedioic acid can undergo β-oxidation from either end of the molecule. This process primarily occurs in peroxisomes, especially for long-chain dicarboxylic acids. nih.govmdpi.com The β-oxidation of undecanedioic acid would proceed through cycles of oxidation, hydration, oxidation, and thiolytic cleavage, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA. This compound would be a transient intermediate in this degradation pathway.
Studies in rat liver have shown that medium-chain dicarboxylic acids are readily β-oxidized. nih.gov In cases of increased fatty acid oxidation, such as starvation or diabetes, the excretion of C6-C10 dicarboxylic acids is elevated, indicating active ω-oxidation and subsequent β-oxidation. nih.gov In bacteria, such as certain Pseudomonas strains, the biotransformation of related fluorinated compounds has been shown to proceed through a pathway involving oxidation and the formation of various carboxylic acid intermediates. nih.gov
Identification of Specific Enzymes Involved in its Biotransformation
The biotransformation of fatty acids through ω-oxidation involves a cascade of enzymes with broad substrate specificities. mhmedical.com
Cytochrome P450 (CYP) Enzymes: The initial hydroxylation of the ω-carbon of fatty acids is carried out by members of the cytochrome P450 superfamily, particularly the CYP4A and CYP4F families. nih.gov These enzymes are responsible for converting undecanoic acid to 11-hydroxyundecanoic acid.
Alcohol Dehydrogenases (ADHs): Following hydroxylation, the ω-hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenases. These enzymes are a large family of oxidoreductases. mdpi.com
Aldehyde Dehydrogenases (ALDHs): The final step in the formation of the dicarboxylic acid is the oxidation of the ω-oxo fatty acid (aldehyde) to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases. nih.gov The resulting undecanedioic acid can then be further metabolized. The transformation of an intermediate like this compound would also likely be carried out by an ALDH.
While the general enzyme families are well-established, specific isozymes that act on this compound have not been extensively characterized. However, studies on related molecules provide insights. For instance, an enzyme from Phialemonium sp. has been shown to oxidize the ω-amino group of 6-aminohexanoic acid to produce 6-oxohexanoic acid, demonstrating enzymatic activity on a C6 oxo-acid. nih.gov
Interactive Table: Key Enzymes in the Formation and Degradation of this compound
| Enzyme Family | Specific Role | Substrate (Example) | Product (Example) | Cellular Location |
| Cytochrome P450 | ω-Hydroxylation | Undecanoic acid | 11-Hydroxyundecanoic acid | Endoplasmic Reticulum |
| Alcohol Dehydrogenase | Oxidation of hydroxyl group | 11-Hydroxyundecanoic acid | 11-Oxo-undecanoic acid | Cytosol |
| Aldehyde Dehydrogenase | Oxidation of aldehyde group | 11-Oxo-undecanoic acid | Undecanedioic acid | Cytosol, Mitochondria |
| Acyl-CoA Oxidase | First step of peroxisomal β-oxidation | Dicarboxylyl-CoA | 2-enoyl-dicarboxylyl-CoA | Peroxisomes |
Enzyme Inhibition Studies and Mechanistic Insights
Inhibition of Key Metabolic Enzymes by this compound and its Analogs
Dicarboxylic acids have been shown to act as inhibitors of various enzymes. While specific inhibition studies on this compound are limited, research on other dicarboxylic acids provides a framework for understanding its potential inhibitory activities. For example, dicarboxylic acids can inhibit enzymes involved in fatty acid oxidation. nih.gov
A study on 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A2 found that the introduction of a carboxylic acid moiety at the omega-position of an alkyl chain significantly increased inhibitory potency. nih.gov This suggests that the dicarboxylic nature of a molecule can be crucial for its interaction with enzyme active sites.
Structure-Activity Relationship (SAR) Studies for Enzyme Interaction
Structure-activity relationship (SAR) studies on dicarboxylic acid-based enzyme inhibitors have revealed key features for potent inhibition. In a study of prolyl oligopeptidase inhibitors, a series of dicarboxylic acid amides were synthesized and tested. acs.orgnih.gov The length and rigidity of the dicarboxylic acid chain were found to be important for binding to the enzyme. acs.org For instance, the binding of these inhibitors was consistent at certain positions, while beyond that, different binding modes were observed that favored either lipophilic or non-hydrophobic structures. nih.gov
Interactive Table: Structure-Activity Relationships of Dicarboxylic Acid Enzyme Inhibitors
| Enzyme | Inhibitor Class | Key Structural Features for Inhibition | Reference |
| Prolyl Oligopeptidase | Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides | Length and rigidity of the dicarboxylic acid chain; nature of the P3 and beyond P3 positions. | acs.orgnih.gov |
| Cytosolic Phospholipase A2 | 3-Acylindole-2-carboxylic acids | Acyl residue length (≥ C12); presence of a ω-carboxylic acid group. | nih.gov |
Interactions with Cellular Components and Biomolecules (in vitro/ex vivo models)
The interaction of dicarboxylic acids with cellular components has been observed in various contexts. Undecanedioic acid has been found associated with the intercellular matrix macromolecule elastin (B1584352) in human aortas with atherosclerotic lesions. medchemexpress.com This suggests a potential for dicarboxylic acids to interact with structural proteins within tissues.
In vitro studies on the effect of undecanoic acid on the fungus Trichophyton rubrum showed that at its minimum inhibitory concentration, it inhibited the biosynthesis of several phospholipids. oup.com This indicates that fatty acids and their derivatives can have significant effects on membrane lipid metabolism.
Furthermore, in vitro exposure of a Barrett's adenocarcinoma cell line to acidic conditions, which can be mimicked by the presence of carboxylic acids, led to changes in gene expression related to apoptosis and proliferation. nih.gov While not directly studying this compound, this highlights the potential for acidic metabolites to influence cellular signaling pathways. The interaction of various ligands with proteins can be studied using molecular docking simulations to predict binding affinities and interactions with amino acid residues in the active site. brieflands.comnih.gov
Membrane Permeability and Transport Mechanisms
The passage of dicarboxylic acids, including this compound, across cellular membranes is a critical step for their subsequent metabolism. Due to their polar nature, resulting from the presence of two carboxyl groups, dicarboxylic acids are less likely to diffuse freely across the lipid bilayer of cell membranes compared to their monocarboxylic fatty acid counterparts. nih.gov Their transport is therefore largely dependent on protein-mediated transport systems.
In mammals, the transport of dicarboxylic acids is facilitated by specific transporter proteins. Studies on various dicarboxylic acids have identified sodium-dependent dicarboxylate transporters, such as NaDC-1 and NaDC-3, as key players in their uptake, particularly in the kidney proximal tubule cells. taylorandfrancis.com These transporters exhibit a preference for four to five-carbon dicarboxylates. nih.gov While direct studies on this compound are limited, the general mechanisms observed for other medium-chain dicarboxylic acids likely apply.
In prokaryotic systems, such as Escherichia coli, a well-defined dicarboxylic acid transport system is responsible for the uptake of molecules like succinate, fumarate, and malate. nih.gov This system involves at least three genes—cbt, dctA, and dctB—which code for a periplasmic binding protein and two integral membrane proteins, respectively. nih.gov These components work in concert to translocate dicarboxylic acids across the cell envelope. nih.govcdnsciencepub.com The specificity of these bacterial transporters for a keto-dicarboxylic acid like this compound has not been extensively characterized.
The following table summarizes the key transport mechanisms for dicarboxylic acids in different biological systems.
| Biological System | Transporter/Mechanism | Substrate Preference/Characteristics |
| Mammalian Kidney | Sodium-dicarboxylate transporters (NaDC-1, NaDC-3) | Preference for C4-C5 dicarboxylates; Na+-dependent. taylorandfrancis.comnih.gov |
| Escherichia coli | Periplasmic binding protein-dependent transport system (Cbt, DctA, DctB) | Active transport of succinate, fumarate, and malate. nih.gov |
Ligand-Protein Binding and Receptor Interactions
The interaction of this compound with proteins and receptors is an area of growing interest, particularly concerning its potential signaling roles. Fatty acids and their derivatives are known to act as ligands for various receptors, including the family of G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs). acs.org These receptors are categorized based on the chain length of the fatty acids they bind. acs.org
While direct evidence for this compound binding to a specific receptor is not yet available, related dicarboxylic acids have been shown to interact with various proteins. For instance, dicarboxylic acids can be activated to their CoA esters by microsomal synthetases in the liver, a prerequisite for their metabolism. portlandpress.com This activation implies a direct binding interaction with these enzymes.
Furthermore, the potential for this compound to interact with intracellular lipid-binding proteins exists. These proteins are responsible for trafficking lipids within the cell and can bind a variety of fatty acids and their derivatives.
Research into the binding of dicarboxylic acids to specific receptors is ongoing. For example, GPR84, a receptor primarily expressed in hematopoietic cells, is activated by medium-chain fatty acids. acs.org While the endogenous ligand is not definitively established, the structural similarity of this compound to known activators suggests it could be a candidate for interaction with such receptors. However, further experimental validation is required to confirm any direct binding and functional consequences.
Anaplerotic Potential and Role in Central Carbon Metabolism (e.g., TCA cycle replenishment in cellular models)
Anaplerosis is the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle that have been extracted for biosynthetic purposes. wikipedia.org The TCA cycle is a central hub of cellular metabolism, providing both energy and precursors for the synthesis of molecules such as amino acids and fatty acids. bevital.nosigmaaldrich.com Maintaining the concentration of TCA cycle intermediates is therefore crucial for cellular homeostasis. wikipedia.org
Dicarboxylic acids, including those with an odd number of carbon atoms like this compound (an 11-carbon dicarboxylic acid), have demonstrated anaplerotic potential. The metabolism of odd-chain dicarboxylic acids through β-oxidation ultimately yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. epo.org Propionyl-CoA can then be carboxylated to form methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA. epo.org This provides a direct route for replenishing the TCA cycle.
Studies using other dicarboxylic acids have provided evidence for this anaplerotic role. For instance, the administration of dodecanedioic acid (a 12-carbon dicarboxylic acid) has been shown to refill the TCA cycle in fibroblasts. nih.gov Similarly, even-chain dicarboxylic acids are fully oxidized to succinyl-CoA, a gluconeogenic substrate. nih.gov
The metabolism of this compound would proceed via β-oxidation, shortening the carbon chain. The presence of the keto group at the 6-position may influence the initial steps of this process. The final products of its complete oxidation would be acetyl-CoA and propionyl-CoA, both of which can feed into the TCA cycle. The anaplerotic potential of this compound is therefore significant, as it can contribute to the pool of TCA cycle intermediates, which is particularly important in states of metabolic stress or in diseases characterized by mitochondrial dysfunction. nih.gov
The following table outlines the key metabolic products of this compound and their entry points into central carbon metabolism.
| Metabolic Product | Entry Point into Central Carbon Metabolism |
| Acetyl-CoA | Condensation with oxaloacetate to form citrate (B86180) (TCA cycle). bevital.no |
| Propionyl-CoA | Conversion to succinyl-CoA, a TCA cycle intermediate. epo.org |
Applications of 6 Oxo Undecanedioic Acid in Materials Science and Chemical Biology Research
Precursor in the Synthesis of Novel Functional Materials
The dual-ended carboxylic acid functionality of 6-oxo-undecanedioic acid makes it an ideal monomer for polymerization reactions, while the ketone group can impart unique properties to the resulting materials or serve as a handle for further chemical modifications.
Role in Polymer Chemistry and Biodegradable Polymer Development
This compound can be utilized as a monomer in the synthesis of various polymers, such as polyesters and polyamides, through condensation polymerization with diols or diamines, respectively. nih.govchemguide.co.ukgoogle.com The incorporation of the ketone group into the polymer backbone is a key feature that can influence the material's properties. For instance, the presence of in-chain keto groups has been shown to render polymers like polyethylene (B3416737) photodegradable. d-nb.info This suggests that polymers derived from this compound could exhibit enhanced biodegradability, a desirable characteristic for developing more environmentally friendly plastics. chemrxiv.org
The ketone group can also increase the rigidity of the polymer chain, potentially leading to materials with tailored thermal and mechanical properties. ingentaconnect.com Furthermore, the carbonyl group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to create polymers with specialized functions.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Implied Property |
| Polyester | Diol (e.g., 1,4-butanediol) | Ester linkages with a central ketone group | Enhanced biodegradability, tunable mechanical properties |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Amide linkages with a central ketone group | Modified thermal stability, potential for photodegradation |
Integration into Specialty Chemicals and Additives
Beyond polymerization, this compound can serve as a precursor for a variety of specialty chemicals. The carboxylic acid groups can be esterified to produce keto-diesters, which have potential applications as plasticizers for resins like PVC. google.com The presence of the ketone functionality can influence the plasticizer's compatibility and performance.
Additionally, the unique structure of this compound makes it a candidate for use as a polymer additive. pqri.orgresearchgate.net Its incorporation could modify the surface properties of materials or act as a stabilizer. The bifunctional nature of the molecule allows it to potentially interact with different components within a polymer blend, acting as a compatibilizer.
Design and Synthesis of Chemical Probes and Research Tools
In the realm of chemical biology, the precise structure of this compound makes it an attractive scaffold for the construction of sophisticated molecular tools to probe biological systems.
Utilization in Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. broadpharm.comresearchgate.net The linker is a critical component, influencing the PROTAC's efficacy and physicochemical properties. precisepeg.comnih.gov
This compound presents an intriguing option for a PROTAC linker. Its two carboxylic acid groups provide convenient attachment points for the target-binding and E3 ligase-binding moieties. nih.gov The eleven-carbon chain offers a flexible spacer, and the central ketone group could introduce a degree of rigidity or a specific conformational preference to the linker, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. rsc.org The synthesis of such bifunctional molecules is a key step in PROTAC development. mdpi.com
Development of Fluorescent or Isotopic Labels for Biological Tracing
The development of fluorescent and isotopically labeled probes is essential for tracking molecules in biological systems. This compound can be derivatized to create such probes. The carboxylic acid groups can be readily coupled to fluorescent moieties or molecules of interest. mdpi.comlumiprobe.commedchemexpress.comacs.org
The ketone functionality offers a unique site for specific labeling reactions. For instance, it can react with hydrazine (B178648) or hydroxylamine (B1172632) derivatives of fluorescent dyes to form stable hydrazones or oximes. This allows for the targeted introduction of a fluorescent tag.
Similarly, for isotopic labeling, specific isotopes of carbon (¹³C or ¹⁴C) or hydrogen (²H) can be incorporated into the backbone of this compound during its synthesis. nih.govresearchgate.netacs.orgacs.org These labeled molecules can then be used in metabolic studies or as internal standards in mass spectrometry-based analyses. The ability to introduce isotopic labels at specific positions is a powerful tool in biochemical research.
Environmental Research Applications
The presence of dicarboxylic acids in the atmosphere is a subject of significant environmental research, as they can influence cloud formation and air quality. While specific research on this compound in this context is limited, its structural features allow for informed hypotheses about its environmental behavior.
As a long-chain dicarboxylic acid, it would be expected to undergo atmospheric oxidation. whiterose.ac.ukuci.edu The ketone group would likely be a site of photochemical reactivity, potentially leading to chain cleavage and the formation of smaller, more volatile organic compounds. Understanding the atmospheric fate of such molecules is crucial for modeling air chemistry and climate effects.
Occurrence and Fate in Environmental Matrices (e.g., atmospheric aerosols, snow)
This compound, a member of the oxocarboxylic acid family, is not typically emitted directly into the environment. Instead, it is considered a secondary product formed through the atmospheric oxidation of precursor compounds. Oxocarboxylic acids and the related dicarboxylic acids are ubiquitous components of atmospheric aerosols and have been detected in various environmental matrices, including snow and atmospheric particulate matter. copernicus.orgd-nb.info Their presence is significant as they can influence the hygroscopic properties of aerosols, potentially impacting cloud formation and climate. yale.edud-nb.info
The formation of oxodicarboxylic acids in the atmosphere is believed to occur primarily through the photochemical oxidation of longer-chain dicarboxylic acids. researchgate.net This process is driven by reactions with hydroxyl radicals (•OH), which are key oxidants in the atmosphere. researchgate.net While direct emissions from sources like fossil fuel combustion and biomass burning contribute to the atmospheric load of dicarboxylic acids, secondary formation from both anthropogenic and biogenic volatile organic compounds (VOCs) is the more dominant pathway. d-nb.infoaaqr.org For instance, undecanedioic acid (C11), the parent dicarboxylic acid of this compound, is thought to have natural origins, possibly from oceanic emissions. d-nb.info Its subsequent oxidation in the atmosphere can lead to the formation of oxo-derivatives like this compound.
Studies have identified a range of dicarboxylic and oxocarboxylic acids in atmospheric aerosols across different environments. While data for this compound is sparse, the concentrations of related compounds provide insight into its likely environmental abundance. For example, in fine aerosols (PM₂.₅) in Huangshi, Central China, the dominant oxoacid was glyoxylic acid, followed by 9-oxononanoic acid. tandfonline.com The presence of these compounds highlights the active photochemical processing of organic aerosols.
The table below summarizes the concentrations of relevant dicarboxylic and oxocarboxylic acids measured in various environmental settings, which can serve as a proxy for understanding the potential environmental levels of related compounds like this compound.
| Compound | Location | Matrix | Concentration Range / Average (ng m⁻³) | Reference |
|---|---|---|---|---|
| Oxalic acid (C₂) | Huangshi, China | PM₂.₅ Aerosol | 416 (Average) | tandfonline.com |
| Azelaic acid (C₉) | Huangshi, China | PM₂.₅ Aerosol | 67.9 (Average) | tandfonline.com |
| Glyoxylic acid (ωC₂) | Huangshi, China | PM₂.₅ Aerosol | 41.4 (Average) | tandfonline.com |
| 9-Oxononanoic acid (ωC₉) | Huangshi, China | PM₂.₅ Aerosol | 40.8 (Average) | tandfonline.com |
| Undecanedioic acid (C₁₁) | Ambikapur, India | PM₂.₅ Aerosol | Analytical error of 7.8-8% noted | aaqr.org |
| Dicarboxylic Acids (C₂-C₁₂) | Chengdu, China | PM₂.₅ Aerosol (Haze) | 1400–5250 (Total) | scispace.com |
| Oxocarboxylic Acids | Chengdu, China | PM₂.₅ Aerosol (Haze) | 272–1380 (Total) | scispace.com |
Similarly, dicarboxylic acids have been quantified in fresh snow samples, indicating their removal from the atmosphere through wet deposition. A study at the Jungfraujoch high-alpine research station in Switzerland detected a series of linear dicarboxylic acids from C5 to C13. d-nb.info Undecanedioic acid (C11) was among the species identified, with concentrations varying based on the origin of the air mass. d-nb.info The presence of these compounds in remote snowpack demonstrates their capacity for long-range atmospheric transport. researchgate.net
Bioremediation Studies and Degradation Pathways in Environmental Systems
The environmental fate of this compound is intrinsically linked to the degradation of dicarboxylic and oxo-biodegradable compounds. While specific bioremediation studies on this compound are not widely documented, the degradation pathways for related molecules provide a strong basis for understanding its environmental persistence and breakdown.
Microbial degradation is a key process for the removal of organic acids from the environment. Certain microorganisms have the metabolic capability to utilize dicarboxylic acids as a source of carbon and energy. For example, the yeast Candida tropicalis is known to produce dodecanedioic acid through the fermentation of long-chain alkanes, a process that involves ω-oxidation of fatty acids. atamankimya.com This same oxidative pathway can be involved in the breakdown of diacids. The degradation of oxo-biodegradable polymers, which are designed to fragment through oxidation, also offers clues. The resulting smaller, oxidized fragments, which can include dicarboxylic and oxocarboxylic acids, are then more accessible to microbial attack. plos.orgmdpi.com
The fungus Pleurotus ostreatus has been shown to degrade oxo-biodegradable plastics. plos.org This degradation is often a co-metabolic process, where the fungus, while growing on a primary carbon source, produces powerful lignocellulolytic enzymes that can also break down complex and recalcitrant compounds like plastic polymers. plos.org It is plausible that this compound, as an oxidized aliphatic molecule, could be susceptible to degradation by similar enzymatic systems found in white-rot fungi and other soil microorganisms.
The general steps in the microbial degradation of such compounds are outlined below:
| Step | Description | Relevant Processes/Enzymes | Reference |
|---|---|---|---|
| 1. Abiotic Oxidation (Pre-conditioning) | Initial fragmentation of larger molecules or precursor compounds in the environment via non-biological processes like photo-oxidation or thermo-oxidation, creating smaller, more bioavailable molecules like oxo-acids. | UV radiation, reaction with atmospheric oxidants (O₃, •OH). | plos.orgmdpi.com |
| 2. Microbial Uptake | Transport of the smaller organic acid across the microbial cell membrane. | Cellular transport systems. | |
| 3. Enzymatic Breakdown | Intracellular or extracellular enzymes break down the compound. For aliphatic chains, this often involves β-oxidation or ω-oxidation pathways. | Oxidoreductases, hydrolases, decarboxylases. | atamankimya.comd-nb.info |
| 4. Mineralization | The compound is completely broken down into carbon dioxide, water, and microbial biomass. | Central metabolic pathways (e.g., Krebs cycle). | mdpi.com |
The biodegradability of a polymer is largely determined by its chemical structure, with high hydrophobicity and long carbon chains being major barriers. plos.org The presence of a ketone group and two carboxylic acid groups in this compound makes it more oxidized and potentially more bioavailable than a simple long-chain alkane, suggesting it would be a viable substrate for microbial degradation in soil and aquatic systems.
Computational and Theoretical Studies of 6 Oxo Undecanedioic Acid
Molecular Modeling and Conformational Analysis
The spatial arrangement of atoms and the conformational flexibility of 6-oxo-undecanedioic acid are fundamental to understanding its physical and chemical properties. Computational modeling provides powerful tools to explore these aspects in detail.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, providing insights into geometry, orbital energies, and reactivity. scispace.comnih.gov For this compound, DFT calculations, likely employing functionals such as B3LYP or PBE with a suitable basis set (e.g., 6-31G(d) or larger), would be instrumental in determining its optimized geometry. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformer in the gas phase.
The presence of two carboxylic acid groups and a ketone group introduces significant polarity and the potential for intramolecular hydrogen bonding. DFT can elucidate the nature and strength of these interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical electronic parameters that can be calculated. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the primary sites of high electron density, influencing the HOMO, while the LUMO would likely be distributed over the carbonyl carbon and adjacent atoms.
Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Non-planar, with potential for intramolecular hydrogen bonding between a carboxylic acid proton and the ketone oxygen. | Determines the molecule's shape and steric interactions. |
| HOMO Energy | Relatively high, localized on oxygen atoms. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low, localized around the carbonyl group. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity. |
| Dipole Moment | Significant | Due to the presence of polar C=O and -COOH groups. |
Note: The values in this table are inferred from general principles and DFT studies on similar keto-dicarboxylic acids and are not from direct calculations on this compound.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and interactions with the solvent. ucr.edursc.orgznaturforsch.com An MD simulation of this compound, typically using force fields like AMBER or CHARMM, would reveal its vast conformational landscape. nih.gov The long aliphatic chain allows for a multitude of rotational isomers (rotamers).
In an aqueous environment, the carboxylic acid groups would likely deprotonate depending on the pH, forming carboxylates. MD simulations can model the solvation of the molecule, showing how water molecules arrange around the polar carboxylate and ketone groups and the nonpolar hydrocarbon chain. ucr.eduresearchgate.net This provides insights into the molecule's solubility and the hydrophobic effect. The flexibility of the undecane (B72203) chain allows the molecule to adopt various conformations, from extended linear forms to more compact, folded structures where the two ends of the molecule might interact. These conformational dynamics are crucial for its potential biological activity, as the shape of the molecule will dictate how it fits into the binding site of a biological target. acs.org
Prediction of Reactivity and Reaction Mechanisms
Computational methods can also be employed to predict the chemical reactivity of this compound and to elucidate the mechanisms of its reactions.
Transition State Calculations for Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, such as the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene. Computational chemistry can be used to study the mechanisms of these synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
Transition state theory, often in conjunction with DFT, allows for the calculation of activation energies, which are crucial for predicting reaction rates. masterorganicchemistry.com For instance, in a synthetic pathway involving the oxidation of a secondary alcohol to the ketone in this compound, computational modeling could identify the transition state structure of the rate-determining step, providing insights into the reaction's feasibility and potential byproducts. cdnsciencepub.com
In Silico Mechanistic Studies of Biological Interactions
Given its structure as a dicarboxylic acid, this compound may interact with various biological systems. In silico methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), can be used to study these interactions at a molecular level. nih.govnih.govmdpi.com
Molecular docking could be used to predict the binding mode of this compound to the active site of an enzyme. For example, dicarboxylic acids are known to be substrates or inhibitors for various metabolic enzymes. A docking study would place the molecule in the enzyme's binding pocket and score the different poses based on intermolecular interactions like hydrogen bonds and van der Waals forces. The ketone group and the two carboxylic acid moieties would be key features for forming specific hydrogen bonds with amino acid residues in the active site.
For a more detailed understanding of the catalytic mechanism, QM/MM simulations can be performed. In this approach, the ligand and the key residues of the enzyme's active site are treated with a high level of quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of bond-making and bond-breaking processes during an enzymatic reaction involving this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational tools used to establish relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govd-nb.info While a specific QSAR model for this compound would require a dataset of structurally related molecules with measured activities, we can discuss the types of descriptors that would be relevant for such a study.
For a series of dicarboxylic acids including this compound, QSAR models could be developed to predict properties like toxicity, biodegradability, or enzyme inhibition. unlp.edu.arresearchgate.net The molecular descriptors used in such models would fall into several categories:
Topological descriptors: These describe the connectivity of the molecule, such as the number of atoms, bonds, and rings.
Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These include properties like partial charges on atoms, dipole moment, and HOMO/LUMO energies, which are calculated using quantum chemical methods.
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and polar surface area (PSA).
Table 2: Relevant Molecular Descriptors for QSAR and Cheminformatics Analysis of this compound
| Descriptor Type | Specific Descriptor | Relevance |
|---|---|---|
| Topological | Wiener Index, Randić Index | Encodes information about molecular branching and size. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to steric interactions and transport properties. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |
| Physicochemical | logP, Polar Surface Area (PSA) | Predicts solubility, membrane permeability, and bioavailability. |
Note: This table lists general descriptor types and examples relevant to the structure of this compound.
Development of Predictive Models for Biological or Material Properties
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry for forecasting the physicochemical and biological properties of molecules. nih.govspringernature.com These models establish a mathematical relationship between the chemical structure of a compound and its properties, enabling prediction even before a compound is synthesized. nih.govresearchgate.net For a molecule like this compound, QSPR and other computational models can predict a range of properties critical for assessing its potential in biological or material science applications.
The general workflow for building a QSPR model involves compiling and curating data for a set of molecules, developing molecular descriptors, creating a mathematical model, and evaluating its predictive performance. nih.govspringernature.com Such models are widely used to predict absorption, distribution, metabolism, and excretion (ADME) properties for potential drugs and toxins. springernature.com Computer programs like SPARC (SPARC Performs Automated Reasoning in Chemistry) utilize algorithms based on fundamental chemical structure theory to estimate a wide array of reactivity and physical properties, including ionization pKa, hydrolysis rates, and various physical properties from the molecular structure alone. epa.gov
For dicarboxylic acids, key properties of interest include acid dissociation constants (pKa), solubility, and interaction energies, which are crucial for applications ranging from materials science to pharmacology. tandfonline.comdtu.dk For instance, group contribution methods have been developed to predict the pKa of organic compounds, including amino acids and other organic acids, with a high degree of accuracy. dtu.dk
While a specific predictive model for this compound has not been detailed in the literature, its properties can be estimated using existing computational tools and databases. The following table presents a set of computed properties for this compound, which serve as the foundational data for any predictive modeling effort.
Interactive Table: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₅ | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 230.11542367 Da | PubChem |
| Topological Polar Surface Area | 91.7 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 223 | PubChem |
This data represents computationally derived estimates.
Data Mining and Analysis of Related Oxo-dicarboxylic Acids
Data mining of chemical databases and computational analysis of related molecules provide invaluable insights into the expected behavior of this compound. eur.nl Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and reactive properties of dicarboxylic acids. researchgate.netresearchgate.netnih.gov These studies often explore parameters like geometric and kinetic properties, dimerization energies, and the influence of molecular structure on reactivity. researchgate.net
Computational studies on a range of dicarboxylic acids—such as oxalic, malonic, succinic, maleic, and adipic acids—have been performed to understand their interactions, stability, and potential applications. researchgate.netnih.gov For example, DFT calculations at the B3LYP level are commonly used to optimize molecular structures and investigate reaction mechanisms. researchgate.net Analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to study hyperconjugative interactions, charge delocalization, and the nature of chemical bonds, such as hydrogen bonds. nih.govresearchgate.netnih.gov
NBO analysis, for instance, can quantify the stability arising from interactions between electron donors and acceptors within a molecule. nih.govjst.go.jp In studies of biaryl dicarboxylic acids, NBO analysis has revealed not only expected hydrogen bonding but also other interactions like chalcogen-bonding and tetrel-bonding, which contribute to conformational control. jst.go.jp Similarly, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity and stability of molecules. nih.govtandfonline.com
Atmospheric science is another area where the properties of dicarboxylic acids are studied computationally. Research has shown that dicarboxylic acids can contribute to aerosol nucleation by binding to atmospheric precursors like sulfuric acid and ammonia. nih.gov Such studies provide data on interaction energies and geometries that are crucial for understanding the environmental fate of these compounds.
The table below summarizes findings from computational studies on various dicarboxylic acids, illustrating the types of data that can be generated and analyzed to infer the properties of related compounds like this compound.
Interactive Table: Comparative Computational Data for Various Dicarboxylic Acids
| Compound | Computational Method | Finding | Reference |
| Oxalic, Malonic, Maleic, Succinic Acids | DFT, QTAIM, NBO | Studied interaction with sulfuric acid and ammonia, relevant for atmospheric aerosol formation. | nih.gov |
| Maleic, Succinic, Tartaric, Oxalic, Adipic Acids | DFT (B3LYP) | Investigated dimerization energies and HOMO-LUMO energy gaps to assess stability. | researchgate.net |
| Pyridine-2,5-dicarboxylic acid N-oxide | DFT | Analyzed coordination with metal centers (Mn, Zn) for potential antiproliferative activities. | rsc.org |
| Biaryl Dicarboxylic Acids | NBO Analysis | Identified chalcogen-bonding and tetrel-bonding interactions contributing to conformational stability. | jst.go.jp |
| Pyridine (B92270) Dicarboxylic Acids | DFT | Assessed potential as corrosion inhibitors based on quantum chemical parameters. | researchgate.net |
Future Directions and Emerging Research Frontiers for 6 Oxo Undecanedioic Acid
Innovations in Sustainable Synthesis and Bioproduction
The shift towards green chemistry and sustainable manufacturing processes is a major driver of innovation in chemical synthesis. For 6-oxo-undecanedioic acid, future research is expected to focus on moving away from traditional chemical synthesis towards more environmentally friendly and efficient biological and chemo-enzymatic methods.
Current research into the microbial production of other dicarboxylic acids provides a roadmap for the potential bioproduction of this compound. For instance, studies have demonstrated the successful microbial conversion of 6-hydroxyhexanoic acid to adipic acid using recombinant Escherichia coli. nih.gov This suggests the feasibility of developing engineered microbial strains capable of producing this compound from renewable feedstocks. The key would be the identification or engineering of enzymes, such as dehydrogenases, that can specifically act on a suitable undecane-based precursor.
Chemo-enzymatic synthesis is another promising avenue. The synthesis of undecanedioic acid from ricinoleic acid, a component of castor oil, has been reported, highlighting the potential of using renewable plant oils as starting materials. osti.gov Future research could explore the enzymatic oxidation of a hydroxylated undecanedioic acid precursor to introduce the ketone group at the C-6 position, offering a sustainable alternative to conventional chemical oxidation.
Table 1: Potential Bioproduction Strategies for this compound
| Approach | Potential Precursor | Key Enzymatic Step | Potential Microorganism |
| Microbial Fermentation | Undecanedioic acid derivative | Oxidation | Engineered E. coli or Pseudomonas sp. |
| Chemo-enzymatic Synthesis | Hydroxyundecanoic acid | Dehydrogenation | Enzyme-catalyzed reaction |
Integration into Advanced Materials and Nanotechnology
The bifunctional nature of this compound, with its two carboxylic acid groups and a central ketone group, makes it an intriguing monomer for the synthesis of novel polymers with specialized properties. While dicarboxylic acids are already widely used in the production of polyesters and polyamides, the presence of the ketone group in this compound could introduce unique characteristics to these materials. mdpi.com
The ketone functionality can serve as a site for further chemical modification, allowing for the creation of cross-linked or functionalized polymers. This could lead to the development of "advanced materials" with tailored properties such as enhanced thermal stability, altered solubility, or the ability to participate in specific chemical reactions. A patent for "ketone compounds" suggests potential applications in a wide range of fields, which could include specialized polymers. unitn.itgoogle.comgoogle.com.na
In the realm of nanotechnology, while direct applications of this compound are yet to be explored, the use of other dicarboxylic acids like oxalic acid in the fabrication of nanostructures offers a glimpse into potential future directions. researchgate.net The ability of dicarboxylic acids to act as linkers or surface modifiers for nanoparticles could be a fruitful area of investigation for this compound. Its specific chain length and ketone group might enable the creation of novel nanomaterials with unique self-assembly properties or functionalities.
Unveiling Novel Biological Roles and Biotechnological Applications
The biological activities of oxo-fatty acids and dicarboxylic acids are diverse, ranging from signaling molecules in inflammatory processes to precursors for bioactive compounds. google.comnih.gov While the specific biological roles of this compound are largely unknown, research into related compounds suggests several potential avenues for exploration.
For example, other oxo-fatty acids have been shown to modulate inflammatory pathways. nih.gov Investigating whether this compound exhibits similar properties could open up possibilities for its use in biomedical research or as a lead compound for the development of new therapeutics. Furthermore, dicarboxylic acids are known to be involved in various metabolic pathways, and understanding the metabolic fate of this compound could reveal novel biological functions. nih.gov
In biotechnology, oxo- and hydroxy-carboxylic acids are valuable building blocks for the synthesis of complex organic molecules. nih.govnih.gov The unique structure of this compound could make it a useful intermediate in the biotechnological production of specialty chemicals or pharmaceuticals.
Development of High-Throughput Analytical Platforms for Metabolomics Research
The identification and quantification of metabolites is crucial for understanding biological systems. High-throughput analytical platforms, particularly those based on mass spectrometry, have become indispensable tools in metabolomics research. chemsynthesis.comfrontiersin.org The development of such platforms for the specific and sensitive detection of dicarboxylic acids is an active area of research. d-nb.info
Future advancements in this area will likely focus on improving the speed, sensitivity, and specificity of analytical methods for compounds like this compound. This could involve the development of novel derivatization strategies to enhance its detection by mass spectrometry or the creation of specific analytical workflows for its identification in complex biological samples. High-throughput screening (HTS) methodologies, which allow for the rapid testing of large numbers of samples, will also be crucial for elucidating the metabolic roles of this compound and for identifying its presence in various biological systems. unitn.itjapsonline.comresearchgate.net
Table 2: Analytical Techniques for Metabolomics Studies of Dicarboxylic Acids
| Technique | Principle | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Quantification in biological samples after derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. | High-throughput analysis in complex mixtures like plasma or urine. d-nb.info |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions for structural elucidation. | Specific and sensitive detection and quantification. d-nb.info |
Theoretical Advancements and Predictive Modeling for Structure-Function Relationships
Theoretical and computational approaches are increasingly being used to predict the properties and functions of chemical compounds, thereby accelerating research and development. For this compound, predictive modeling can provide valuable insights into its structure-function relationships.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govbohrium.com By developing QSAR models for this compound and its derivatives, it may be possible to predict their potential biological activities, such as their interaction with specific enzymes or receptors. Similarly, QSPR models could be used to predict physical properties relevant to its application in materials science, such as its solubility or reactivity as a monomer. bohrium.com
Molecular docking and other computational chemistry techniques can be employed to simulate the interaction of this compound with biological targets, providing a molecular-level understanding of its potential mechanisms of action. rsc.org These theoretical advancements will be instrumental in guiding future experimental research and in unlocking the full potential of this versatile molecule.
Q & A
Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic intermediates in vitro or in vivo. Combine this with metabolomic profiling (via LC-MS/MS) to identify downstream products. Hypothesis-driven designs should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Reference : Table 1 in outlines frameworks for studying fatty acid interactions, applicable to pathway analysis .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Methodological Answer : Apply data triangulation by cross-validating results with multiple techniques (e.g., experimental kinetics vs. density functional theory (DFT) simulations). Replicate studies under independent conditions to isolate variables. Document discrepancies in error margins and refine computational models using Bayesian statistics .
Q. How should researchers address conflicting results in the literature regarding the compound’s role as an endogenous metabolite?
- Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria to filter low-quality studies. Use meta-analysis tools to quantify effect sizes and heterogeneity. For primary data conflicts, perform sensitivity analyses to identify confounding variables (e.g., assay specificity, sample contamination) .
Methodological Frameworks
Q. What frameworks guide the formulation of research questions for studying this compound’s biochemical interactions?
- Answer : The PICO framework (Population, Intervention, Comparison, Outcome) is effective. For example:
- Population : In vitro enzyme systems.
- Intervention : Exposure to this compound.
- Comparison : Untreated controls or structurally analogous compounds.
- Outcome : Changes in enzymatic activity (e.g., measured via spectrophotometry).
- This aligns with ’s guidelines for hypothesis testing .
Q. How can researchers optimize data presentation to enhance reproducibility in studies on this compound?
- Answer : Follow IB Extended Essay standards:
- Include raw data tables in appendices with precise instrument settings (e.g., HPLC column type, mobile phase).
- Processed data in the main text should link directly to research questions, supported by error bars and statistical significance values (p < 0.05).
- Use standardized nomenclature (IUPAC) to avoid ambiguity .
Data Analysis and Interpretation
Q. What are best practices for analyzing contradictory spectral data (e.g., NMR shifts) for this compound?
- Verify solvent effects (e.g., DMSO-d6 vs. CDCl₃).
- Check for tautomeric equilibria or pH-dependent conformational changes.
- Collaborate with computational chemists to simulate spectra under varying conditions .
Q. How can mixed-methods approaches improve understanding of the compound’s role in multi-enzyme systems?
- Answer : Combine quantitative enzyme kinetics with qualitative molecular dynamics simulations. For instance:
- Measure kinetic parameters (Km, Vmax) experimentally.
- Use docking software (e.g., AutoDock) to predict binding affinities.
- Cross-validate findings with mutagenesis studies to identify active-site residues .
Ethical and Practical Considerations
Q. What ethical guidelines apply to handling this compound in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
